2,5-Diiodothiophene
Overview
Description
2,5-Diiodothiophene is an organosulfur compound with the molecular formula C4H2I2S. It is a derivative of thiophene, where two hydrogen atoms at the 2 and 5 positions are replaced by iodine atoms. This compound is known for its significant role in the synthesis of various organic materials, particularly in the field of conjugated polymers and organic electronics .
Mechanism of Action
Target of Action
2,5-Diiodothiophene is primarily used in the preparation of oligothiophene films . It is also used in the maskless fabrication of periodic patterns of a conjugated polymer . The primary targets of this compound are therefore the substrate surfaces on which these films and patterns are formed .
Mode of Action
The mode of action of this compound involves its interaction with chemically patterned substrate surfaces . This interaction is achieved through a process known as regioselective condensation . Following this condensation, an in situ photochemical conversion of the condensed molecules into oligothiophenes and polythiophenes occurs .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of oligothiophene and polythiophene micropatterns
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.
Result of Action
The result of this compound’s action is the formation of oligothiophene films and the maskless fabrication of periodic patterns of a conjugated polymer . These products have potential applications in various fields, including electronics and materials science.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as suggested by its recommended storage conditions . Additionally, the specific chemical environment of the substrate surface can also influence the efficacy of this compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that it is used in the preparation of oligothiophene films
Cellular Effects
It is used in the fabrication of oligothiophene and polythiophene micropatterns , which suggests it may have some influence on cellular processes.
Molecular Mechanism
It is known to be involved in the preparation of oligothiophene films
Temporal Effects in Laboratory Settings
It is known that it is used in the preparation of oligothiophene films , suggesting it may have some long-term effects on cellular function.
Metabolic Pathways
It is known to be used in the preparation of oligothiophene films
Transport and Distribution
It is known to be used in the preparation of oligothiophene films , suggesting it may interact with certain transporters or binding proteins.
Subcellular Localization
It is known to be used in the preparation of oligothiophene films , suggesting it may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diiodothiophene can be synthesized through the iodination of thiophene. A common method involves the reaction of thiophene with iodine and an oxidizing agent such as hydrogen peroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in coupling reactions such as the Ullmann coupling and Sonogashira coupling to form oligothiophenes and other conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products:
Oligothiophenes: Formed through coupling reactions, these are important in the fabrication of organic electronic devices.
Substituted Thiophenes: Various functional groups can be introduced to the thiophene ring through substitution reactions.
Scientific Research Applications
2,5-Diiodothiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Material Science: Employed in the fabrication of oligothiophene and polythiophene micropatterns for advanced material applications.
Chemical Synthesis: Serves as a building block in the synthesis of more complex organic molecules and materials.
Comparison with Similar Compounds
2,5-Dibromothiophene: Similar in structure but with bromine atoms instead of iodine.
2,5-Dichlorothiophene: Contains chlorine atoms, which also make it less reactive than 2,5-diiodothiophene.
2,5-Difluorothiophene: Fluorine atoms make this compound highly reactive, but its applications differ due to the unique properties of fluorine.
Uniqueness of this compound: The presence of iodine atoms in this compound makes it highly reactive and suitable for a wide range of chemical reactions, particularly in the synthesis of conjugated polymers and advanced materials. Its reactivity and versatility make it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
2,5-diiodothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWRAHWEIOAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211553 | |
Record name | 2,5-Diiodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-88-7 | |
Record name | 2,5-Diiodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diiodothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diiodothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80411 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Diiodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diiodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.924 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Diiodothiophene?
A1: this compound has a molecular formula of C4H2I2S and a molecular weight of 331.94 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ NMR (1H and 13C), IR, Raman, mass spectrometry, and inelastic neutron scattering (INS) to characterize the structure and vibrational properties of this compound. [, , ]
Q3: How does the surface chemistry of a substrate affect the photochemical conversion of this compound?
A3: Research indicates that the surface chemistry of substrates significantly influences the formation of oligothiophene and polythiophene films from this compound during photochemical conversion. This influence arises from the differing interactions between the substrate and the this compound molecules. [, ]
Q4: What is the role of this compound in Palladium-catalyzed coupling reactions?
A4: this compound serves as a versatile building block in Palladium-catalyzed coupling reactions, particularly Stille coupling. It reacts with organotin reagents to yield various ethynylated thiophene derivatives and palladium-ethynylthiophene organometallic oligomers. []
Q5: How can this compound be used to synthesize conjugated polymers?
A5: this compound is a key monomer in synthesizing conjugated polymers like poly(aryleneethynylene)s via palladium-catalyzed polycondensation reactions with diethynyl aromatic compounds. []
Q6: How is computational chemistry used to study this compound?
A6: Density Functional Theory (DFT) calculations are employed to confirm spectral assignments, predict molecular structures, and study the electronic properties of this compound and its derivatives. [, ]
Q7: How does the introduction of this compound as a solid additive affect the morphology and performance of organic solar cells?
A8: this compound, acting as a volatile solid additive in organic solar cells, demonstrates the ability to optimize the active layer morphology, enhancing the power conversion efficiency and reducing trap-assisted charge recombination. []
Q8: How is X-ray diffractive imaging used to study this compound?
A9: X-ray diffractive imaging, employing high-energy X-rays from sources like the Linac Coherent Light Source, allows researchers to determine the three-dimensional structure of aligned this compound molecules in the gas phase, offering insights into molecular dynamics. [, ]
Q9: How is Inelastic Neutron Scattering (INS) spectroscopy employed in the study of this compound?
A10: INS spectroscopy, coupled with analytical techniques, helps determine the limits of detection and quantitation of hydrogen in materials like ZrH2, using this compound as a calibrant due to its well-defined spectral features. []
Q10: Is there information available regarding the environmental impact and degradation of this compound?
A10: Currently, the provided research papers do not contain specific information about the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.
Q11: Are there alternative compounds to this compound in specific applications?
A12: Yes, researchers explore alternatives to this compound. For instance, in organic solar cells, other perhalogenated thiophenes, such as 3,4-dibromo-2,5-diiodothiophene (SA-T1) and 2,5-dibromo-3,4-diiodothiophene (SA-T2), have been investigated as solid additives for morphology optimization. [] The choice of the most suitable compound depends on the specific application and desired properties.
Q12: What research infrastructure is crucial for studying this compound and its derivatives?
A12: Advanced spectroscopic techniques like NMR, IR, Raman, and mass spectrometry are essential for structural characterization. Access to X-ray diffractive imaging facilities such as the Linac Coherent Light Source is crucial for determining molecular structures. Computational chemistry resources are vital for theoretical calculations and simulations.
Q13: What are some significant milestones in the research of this compound?
A14: Key milestones include the first reported structure and vibrational spectroscopic analysis of this compound [], its use as a calibrant in INS spectroscopy [], and the successful imaging of its three-dimensional structure using X-ray diffractive imaging [].
Q14: How does research on this compound contribute to cross-disciplinary advancements?
A15: The study of this compound bridges several disciplines, including synthetic organic chemistry, materials science, and photochemistry. Its use in developing organic solar cells, for example, showcases the synergy between these fields. [, , ]
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